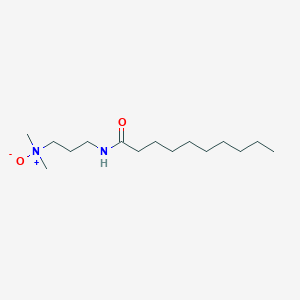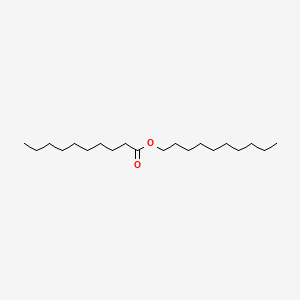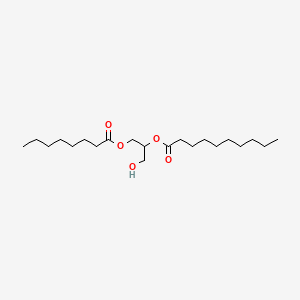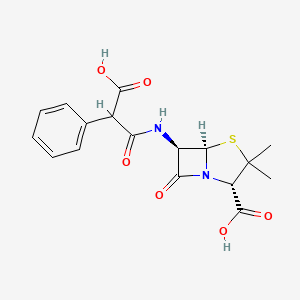
Carbenicillin
Vue d'ensemble
Description
Carbenicillin is an antibiotic in the penicillin group of drugs . It is a bactericidal antibiotic belonging to the carboxypenicillin subgroup of the penicillins . It fights bacteria in your body and is used to treat many different types of infections caused by bacteria, such as bladder infections .
Synthesis Analysis
Carbenicillin is a semi-synthetic β-lactam antibiotic that is related to penicillin . It interferes with the terminal reaction in bacterial wall synthesis . It is recommended for use as a substitute of ampicillin .Molecular Structure Analysis
The molecular formula of Carbenicillin is C17H18N2O6S . It has an average mass of 378.400 Da and a Monoisotopic mass of 378.088562 Da .Chemical Reactions Analysis
Carbenicillin exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria . Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . The carboxypenicillins are susceptible to degradation by beta-lactamase enzymes, although they are more resistant than ampicillin to degradation .Physical And Chemical Properties Analysis
Carbenicillin has a density of 1.5±0.1 g/cm3, a boiling point of 737.8±60.0 °C at 760 mmHg, and a flash point of 400.0±32.9 °C . It has 8 H bond acceptors, 3 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Antibiotic Resistance Studies
Carbenicillin is used in the study of antibiotic resistance mechanisms. Laboratory evolution studies with bacteria like Escherichia coli have shown that repetitive antibiotic exposures lead to adaptations, resulting in tolerance and resistance . Carbenicillin’s role in these studies is crucial as it helps in understanding the genetic mutations that confer resistance, providing insights into the evolutionary landscape of antimicrobial resistance (AMR).
Plant Cell Culture
In plant biotechnology, Carbenicillin is utilized as a selective antibiotic for plant cell culture. It exhibits low toxicity to plant tissues while effectively inhibiting bacterial cell wall synthesis . This makes it an ideal choice for maintaining sterile conditions in plant tissue culture, which is essential for genetic engineering and propagation studies.
Microbial Physiology Research
Carbenicillin plays a significant role in microbial physiology research. It is used to study the effects of antibiotics on bacterial cell wall synthesis and to understand the bacterial response to antibiotic stress. This research is fundamental in developing new strategies to combat bacterial infections .
Metabolomics and Mechanism of Action
Carbenicillin is also pivotal in metabolomics studies, where it’s used to characterize and predict the mechanism of action of antibiotics through NMR spectroscopy . These studies provide a comprehensive picture of how antibiotics affect bacterial metabolism and can lead to the discovery of novel antibiotic scaffolds.
Antimicrobial Resistance Evolution
Research on the evolution of antimicrobial resistance often involves Carbenicillin. It is used to explore the mechanisms and evolution of resistance in ESKAPE pathogens, which are known for their ability to “escape” the effects of antibacterial drugs .
Development of Rational Treatment Strategies
Carbenicillin is instrumental in formulating rational treatment strategies. By understanding its interaction with bacterial targets, researchers can develop treatment plans that minimize the risk of resistance development. This is particularly important in the context of multidrug-resistant bacterial strains .
Synthetic Biology and Genetic Engineering
In synthetic biology, Carbenicillin is used to select for bacteria that have been successfully transformed with plasmids containing resistance genes. This application is fundamental in genetic engineering, where precise control over bacterial populations is required .
Optogenetics and Antibiotic Resistance
Emerging research in optogenetics has seen the use of Carbenicillin in developing light-inducible antibiotic resistance. This innovative approach allows for the dynamic control of bacterial susceptibility and survival, opening up new avenues for research and therapeutic applications .
Mécanisme D'action
Target of Action
Carbenicillin, a broad-spectrum semisynthetic penicillin derivative , primarily targets the penicillin-sensitive transpeptidase C-terminal domain . This enzyme plays a crucial role in bacterial cell wall synthesis .
Mode of Action
Carbenicillin exerts its antibacterial activity by interfering with the final stage of bacterial cell wall synthesis . It acylates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .
Pharmacokinetics
Carbenicillin is rapidly absorbed after oral administration . Once absorbed, the ester is rapidly hydrolyzed to carbenicillin plus indanol, and the released carbenicillin is excreted in urine . The bioavailability of carbenicillin is reported to be 30 to 40% , and it has a protein binding of 30 to 60% . The elimination half-life is approximately 1 hour , and 30 to 40% of the drug is excreted renally .
Result of Action
The result of carbenicillin’s action is the inhibition of bacterial growth and multiplication . It has substantial in vitro activity against a variety of both gram-positive and gram-negative microorganisms . The most important aspect of its profile is its antipseudomonal and antiproteal activity . Because of the high urine levels obtained following administration, carbenicillin has demonstrated clinical efficacy in urinary infections due to susceptible strains of various bacteria .
Action Environment
The action of carbenicillin can be influenced by environmental factors. For instance, carbenicillin is more stable at lower pH than ampicillin . Additionally, the emergence of antimicrobial resistance can be influenced by the rate of environmental change . Understanding how these factors affect the efficacy and stability of carbenicillin is crucial for optimizing its use in clinical settings.
Safety and Hazards
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPNZSSZRUTDAP-UWFZAAFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4800-94-6 (di-hydrochloride salt) | |
| Record name | Carbenicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048464 | |
| Record name | Carbenicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbenicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; BITTER TASTE; HYGROSCOPIC; ODORLESS; PKA1: 2.76; PKA2: 3.5; SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG; 1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL; SOL IN METHANOL, DIL ALKALI, DIL ACID; INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/, 3.90e-01 g/L | |
| Record name | Carbenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBENICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbenicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Free carbenicillin is the predominant pharmacologically active fraction of the salt. Carbenicillin exerts its antibacterial activity by interference with final cell wall synthesis of susceptible bacteria. Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that carbenicillin interferes with an autolysin inhibitor., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Bactericidal; inhibit bacterial cell wall synthesis. Action is dependent on the ability of penicillins to reach and bind penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Penicillin-binding proteins (which include transpeptidases, carboxypeptidases, and endopeptidases) are enzymes that are involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Penicillins bind to, and inactivate, penicillin-binding proteins, resulting in the weakening of the bacterial cell wall and lysis. /Penicillins/ | |
| Record name | Carbenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBENICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Carbenicillin | |
CAS RN |
4697-36-3 | |
| Record name | Carbenicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbenicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbenicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbenicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBENICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42ZU72N5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBENICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbenicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does carbenicillin exert its antibacterial effect?
A1: Carbenicillin, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located on the bacterial cytoplasmic membrane. [, , ] This binding interferes with the transpeptidation reaction, preventing the cross-linking of peptidoglycans, essential components of the bacterial cell wall. [] This ultimately leads to cell lysis and bacterial death.
Q2: What is the molecular structure of carbenicillin?
A2: Carbenicillin has the following structural characteristics:
Q3: How stable is carbenicillin under different conditions?
A3: Carbenicillin exhibits varying stability depending on the pH and formulation. In acidic conditions (e.g., gastric acid), carbenicillin undergoes degradation, making oral administration challenging. [] This has led to the development of acid-stable prodrugs like indanyl carbenicillin. [, ] At pH 7.0 and 37°C, the predicted half-lives for carbenicillin production from its prodrugs, indanyl carbenicillin and carbenicillin phenyl sodium, are 17 hours and 8.5 hours, respectively. [] β-Lactams of these prodrugs are significantly more stable than carbenicillin disodium at lower pH values. []
Q4: Are there any compatibility issues with carbenicillin and other drugs?
A4: Yes, carbenicillin has been shown to inactivate aminoglycoside antibiotics (e.g., gentamicin, tobramycin, amikacin) both in vitro and in patients with renal failure. [, ] This inactivation is time and concentration-dependent. [] Therefore, careful dose adjustments and serum level monitoring are crucial when administering carbenicillin alongside aminoglycosides.
Q5: How is carbenicillin absorbed and distributed in the body?
A5: Carbenicillin is not well absorbed orally due to its susceptibility to degradation by gastric acid. [] Intravenous administration achieves high serum levels, but these decline rapidly due to renal excretion. [] Carbenicillin's distribution into the cerebrospinal fluid is limited, reaching levels around 15% of serum concentrations. [] Probenecid can increase serum levels by interfering with renal excretion. [] In patients with renal impairment, serum levels persist for longer durations. [, ]
Q6: Has carbenicillin been tested in clinical settings?
A6: Yes, multiple clinical studies have evaluated carbenicillin's efficacy. For example, a study examined its use in patients with cystic fibrosis experiencing pulmonary Pseudomonas infections. [] While carbenicillin successfully eliminated Pseudomonas in some patients, recolonization occurred later. [] Other studies assessed its efficacy in treating urinary tract infections [] and in combination with gentamicin for various infections in patients with leukemia and marrow aplasia. []
Q7: What are the known mechanisms of resistance to carbenicillin?
A7: Pseudomonas aeruginosa can develop resistance to carbenicillin through various mechanisms. One major contributor is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of carbenicillin, rendering it inactive. [, , ] Additionally, alterations in PBPs can decrease their affinity for carbenicillin, making the bacteria less susceptible. [] Reduced permeability of the outer membrane, hindering carbenicillin's entry into the bacterial cell, is another resistance mechanism. []
Q8: Are there any strategies to improve the delivery of carbenicillin to specific sites of infection?
A8: While the provided research doesn't directly address targeted drug delivery strategies for carbenicillin, it does mention the development of prodrugs like indanyl carbenicillin to enhance oral absorption. [, ] By improving acid stability, these prodrugs aim to overcome the limitations of carbenicillin's degradation in the stomach, potentially enhancing its delivery to the urinary tract for treating infections.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




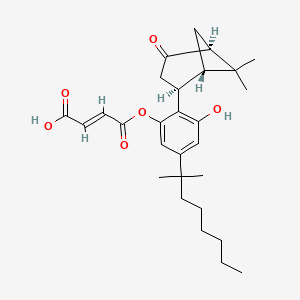
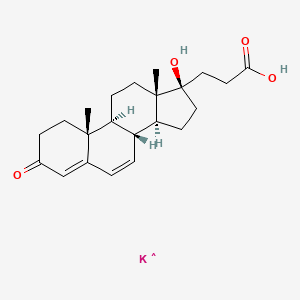
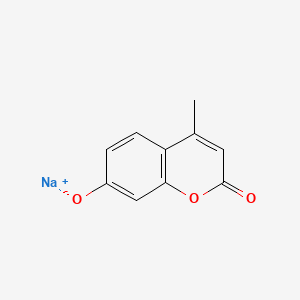
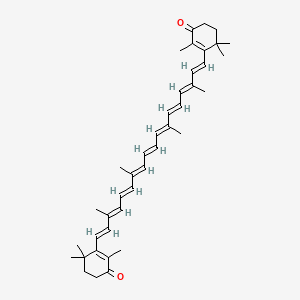
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)




